molecular formula C12H20FNO4 B1403171 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate CAS No. 1048994-21-3

1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate

Cat. No. B1403171
M. Wt: 261.29 g/mol
InChI Key: PZANFNHFJJIDEY-UHFFFAOYSA-N
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Description

“1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate” is a chemical compound with the CAS Number: 1904019-50-6 . It has a linear formula of C12H20FNO4 .


Molecular Structure Analysis

The InChI code for “1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate” is 1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate” is 261.29 . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Fluoronaphthyridines as Antibacterial Agents : A study explored the synthesis and structure-activity relationships of fluoronaphthyridines, including compounds with tert-butyl and fluoropiperidine groups. The research focused on in vitro and in vivo antibacterial activities, revealing the influence of various substituents on antibacterial efficiency (Bouzard et al., 1992).

Chemical Synthesis Methods

  • Synthesis of Tert-Butyl Compounds : Several studies have been conducted on the synthesis of tert-butyl compounds, which are important intermediates in various chemical reactions. These studies demonstrate methods to synthesize tert-butyl 4-methyl 3-oxopiperidine-1-carboxylate and related compounds, highlighting the efficiency and yield of these synthesis processes (Chen Xin-zhi, 2011).

Application in Medicinal Chemistry

  • Use in Dipeptidyl Peptidase IV Inhibitors : A study discussed the enzymatic C-demethylation of a compound involving tert-butyl and fluoropiperidine groups. This research is significant in the context of medicinal chemistry, particularly for the development of dipeptidyl peptidase-4 inhibitors (Yoo et al., 2008).
  • Fluorinated Compounds in Drug Discovery : The unique effects of fluorine atoms in molecules have been explored, particularly in the context of drug discovery. Research has been conducted on the synthesis, properties, and reactivity of various fluorinated compounds, including those with tert-butyl groups (Umemoto et al., 2010).

Molecular Structure Investigations

  • Conformation of Piperidine Ring : Research has been focused on the conformation of the piperidine ring in compounds with tert-butyl groups. These studies provide insights into the molecular structure and interactions within these compounds, which are important for understanding their chemical behavior (Cygler et al., 1980).

properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-fluoropiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO4/c1-11(2,3)18-10(16)14-7-5-12(13,6-8-14)9(15)17-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZANFNHFJJIDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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